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Compound of Interest

Compound Name: Homocystine, DL-

Cat. No.: B109188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DL-Homocysteine in in

vitro cell culture experiments. This document outlines the principles, applications, and detailed

protocols for investigating the cellular effects of elevated homocysteine levels, a condition

known as hyperhomocysteinemia, which is a recognized risk factor for various pathologies,

including cardiovascular and neurodegenerative diseases.

Principle of the Model
DL-Homocysteine is a sulfur-containing amino acid that is not incorporated into proteins but is a

critical intermediate in methionine metabolism. Elevated levels of homocysteine in the

bloodstream can induce cellular damage through various mechanisms, including oxidative

stress, endoplasmic reticulum (ER) stress, inflammation, and apoptosis.[1][2] In cell culture,

exposing cells to DL-Homocysteine at pathophysiological concentrations allows for the

controlled investigation of these molecular mechanisms. This in vitro model is instrumental for

understanding the pathogenesis of hyperhomocysteinemia-related diseases and for the

preclinical assessment of potential therapeutic interventions.[1]

Applications
Modeling Endothelial Dysfunction: Investigating the effects of homocysteine on endothelial

cell viability, nitric oxide (NO) bioavailability, and inflammation.[1]
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Inducing Oxidative Stress: Studying the mechanisms of homocysteine-induced reactive

oxygen species (ROS) production and the cellular antioxidant response.[3][4]

Investigating Apoptosis and Necrosis: Examining the signaling pathways leading to

programmed cell death in response to high concentrations of homocysteine.[5][6]

Neurotoxicity Studies: Assessing the impact of homocysteine on neuronal cell viability and its

role in neurodegenerative processes.[7]

Cardiomyocyte Damage Models: Elucidating the concentration-dependent effects of

homocysteine on heart muscle cell survival and function.[5]

Data Presentation: Quantitative Effects of DL-
Homocysteine
The following tables summarize the concentration-dependent effects of DL-Homocysteine on

various cell types as reported in the literature.

Table 1: Effects of DL-Homocysteine on Cardiomyoblast (H9c2) Viability
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DL-Homocysteine
Concentration

Incubation Time Key Observations Reference

0.1 mM 24 h

Increased

mitochondrial

membrane potential

and ATP

concentrations.

[5]

1.1 mM 24 h

Induced reversible

flip-flop of plasma

membrane

phospholipids; no

significant apoptosis.

[5]

2.73 mM 24 h

Induced significant

apoptosis and

necrosis, ATP

depletion, and

increased caspase-3

activity.

[5]

Table 2: Effects of DL-Homocysteine on Endothelial Cells
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Cell Type
DL-
Homocysteine
Concentration

Incubation
Time

Key
Observations

Reference

HUVECs Not specified Not specified

Induces ER

stress by

increasing

GRP78 and

GADD153

expression.

[2]

MVECs 40 µM 0-24 h

Time-dependent

induction of

protease-

activated

receptor (PAR) 4.

[3]

MVECs 0-100 µM 0-24 h

Increased iNOS

expression,

decreased eNOS

expression, and

increased ADMA

levels.

[3][4]

ECV304 0-300 µM Dose-dependent

Increased

accumulation of

ADMA in culture

media.

[8]

HUVECs 50 µM 24 h

37.7%

suppression of A-

23187-stimulated

NO release.

[9]

Table 3: Effects of DL-Homocysteine on Other Cell Types
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Cell Type
DL-
Homocysteine
Concentration

Incubation
Time

Key
Observations

Reference

Vascular Smooth

Muscle Cells
10 µM 24 h

Significant

increase in cell

proliferation,

apoptosis, and

necrosis.

[6]

Human

Trophoblast

Cells

20 µM 48 h

Induced cellular

flattening,

enlargement,

vacuolization,

apoptosis, and

reduced hCG

secretion.

[10]

Rat Hippocampal

Neurons
As low as 0.5 µM Not specified

Induced

apoptosis and

increased

vulnerability to

excitotoxic injury.

[7]

HeLa and ECV

304 Cells

100 µM (with 10

µM Copper)
3 days

Inhibited cell

growth and

decreased

cellular

glutathione.

[11]

Experimental Protocols
Protocol 1: Induction of Endothelial Dysfunction in
HUVECs
This protocol details the steps for treating Human Umbilical Vein Endothelial Cells (HUVECs)

with DL-Homocysteine to model endothelial dysfunction.

Materials:
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HUVECs

Endothelial Cell Growth Medium (EGM-2)

DL-Homocysteine (Sigma-Aldrich, Cat. No. H4628 or equivalent)

Phosphate Buffered Saline (PBS)

6-well cell culture plates

Trypsin-EDTA

Procedure:

Cell Seeding: Seed HUVECs into 6-well plates at a density of 2 x 10^5 cells/well and allow

them to adhere and reach 80-90% confluency in EGM-2 medium.

Preparation of DL-Homocysteine Stock Solution: Prepare a sterile 100 mM stock solution of

DL-Homocysteine in PBS. Filter-sterilize the solution using a 0.22 µm syringe filter.

Treatment:

Aspirate the growth medium from the wells.

Wash the cells once with sterile PBS.

Add fresh EGM-2 medium containing the desired final concentration of DL-Homocysteine

(e.g., 50 µM, 100 µM, 500 µM). Include a vehicle control (medium with an equivalent

volume of PBS).

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

Downstream Analysis: Following incubation, cells can be harvested for various analyses,

such as cell viability assays (MTT, Trypan Blue), apoptosis assays (Annexin V/PI staining),

RNA/protein extraction for gene/protein expression analysis (e.g., eNOS, iNOS, NF-κB), or

measurement of nitric oxide production (Griess assay).
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Protocol 2: Assessment of Oxidative Stress
This protocol provides a method to measure intracellular Reactive Oxygen Species (ROS)

production in cells treated with DL-Homocysteine using the fluorescent probe 2',7'-

dichlorofluorescein diacetate (DCFDA).

Materials:

Cells of interest (e.g., HUVECs, MVECs)

DL-Homocysteine

DCFDA (e.g., from Thermo Fisher Scientific)

Culture medium without phenol red

Black 96-well plate

Fluorescence microplate reader

Procedure:

Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to

adhere overnight.

DCFDA Loading:

Remove the culture medium and wash the cells gently with pre-warmed PBS.

Incubate the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C,

protected from light.

Washing: Wash the cells twice with PBS to remove excess probe.

Treatment: Add fresh culture medium (phenol red-free) containing various concentrations of

DL-Homocysteine. Include a positive control (e.g., H2O2) and a vehicle control.

Measurement: Immediately measure the fluorescence intensity at different time points (e.g.,

0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation and emission
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wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 3: Evaluation of Apoptosis by Annexin V-FITC
and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis and necrosis in cells treated with DL-

Homocysteine using flow cytometry.

Materials:

Cells treated with DL-Homocysteine (as in Protocol 1)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Harvesting:

Collect the culture medium (containing floating cells).

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

Combine the detached cells with the cells from the culture medium.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Staining:

Resuspend the cell pellet in 1X Binding Buffer.

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the

manufacturer's instructions.

Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:

Add 1X Binding Buffer to the stained cells.

Analyze the cells by flow cytometry within one hour.

Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be

Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for

both Annexin V-FITC and PI.
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Caption: Key signaling pathways in DL-Homocysteine-induced cellular dysfunction.
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Caption: General experimental workflow for studying DL-Homocysteine effects.
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Caption: DL-Homocysteine-induced dysregulation of the nitric oxide pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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